molecular formula C18H18O3 B14286357 5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one CAS No. 136962-24-8

5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B14286357
CAS No.: 136962-24-8
M. Wt: 282.3 g/mol
InChI Key: HBHJFTUGYZNBBR-UHFFFAOYSA-N
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Description

5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one can be achieved through several synthetic routes. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring structure with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of benzyl ketones or benzoic acids.

    Reduction: Formation of benzyl alcohols or phenyl alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of benzyl and phenyl groups enhances its ability to interact with hydrophobic pockets in proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

CAS No.

136962-24-8

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

5-benzyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C18H18O3/c1-17(2)20-16(19)18(21-17,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

HBHJFTUGYZNBBR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(O1)(CC2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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